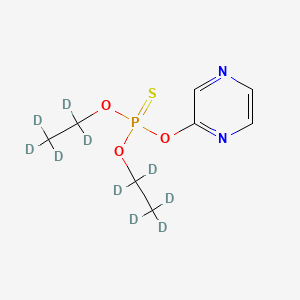

Thionazin-d10

Description

Thionazin-d10 is a deuterated analog of Thionazin, a sulfur-containing heterocyclic compound. Deuterated compounds like this compound are widely employed as internal standards in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR), due to their isotopic stability and minimal chemical deviation from non-deuterated counterparts . Such modifications enhance precision in quantifying trace compounds in environmental or biological matrices by reducing signal overlap in chromatographic assays .

This compound’s synthesis likely follows pathways similar to its parent compound, Thionazin, which may involve thiosemicarbazide intermediates or benzodioxine-based reactions, as seen in analogous heterocyclic syntheses . Its primary application lies in pharmaceutical and environmental analysis, where it serves as a reference standard to ensure method accuracy and reproducibility .

Properties

IUPAC Name |

bis(1,1,2,2,2-pentadeuterioethoxy)-pyrazin-2-yloxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N2O3PS/c1-3-11-14(15,12-4-2)13-8-7-9-5-6-10-8/h5-7H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVDMKJLOCGUBJ-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=NC=CN=C1)OC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746789 | |

| Record name | O,O-Bis[(~2~H_5_)ethyl] O-pyrazin-2-yl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173019-39-0 | |

| Record name | O,O-Bis[(~2~H_5_)ethyl] O-pyrazin-2-yl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173019-39-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thionazin-d10 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms. The synthetic route typically involves the reaction of O,O-diethyl phosphorothioate with 2-chloropyrazine in the presence of a deuterium source . The reaction conditions include the use of solvents such as cyclohexane and the application of heat to facilitate the reaction . Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Thionazin-d10 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones, while reduction can yield thiols and other reduced sulfur compounds .

Scientific Research Applications

Thionazin-d10 is extensively used in scientific research due to its stable isotopic labeling. In chemistry, it is used as a reference standard in analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) . In biology and medicine, this compound is used in metabolic studies to trace the pathways and interactions of phosphorothioate compounds. It is also employed in environmental research to study the degradation and persistence of pesticides and other chemicals in various ecosystems. Additionally, this compound finds applications in industrial research for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Thionazin-d10 involves its interaction with specific molecular targets and pathways. As a phosphorothioate compound, it can inhibit certain enzymes by binding to their active sites and interfering with their catalytic functions . This inhibition can affect various biochemical pathways, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific context and application of this compound .

Comparison with Similar Compounds

Thionazin-d10 belongs to a broader class of sulfur- and nitrogen-containing heterocycles. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogs

Thionazin (Non-deuterated): Structure: Likely shares a thiadiazole or benzodioxine core, as inferred from synthetic routes involving thiosemicarbazide and benzodioxine derivatives . Key Difference: Lacks deuterium substitution, making it unsuitable as an internal standard for isotope dilution assays.

5-Amino-1,3,4-thiadiazole Derivatives: Structure: Feature a thiadiazole ring with amino and alkylthio substituents, as seen in fungicidal agents . Key Difference: Functional groups (e.g., alkylthio chains) enhance bioactivity, unlike this compound’s analytical role. Application: Demonstrated fungicidal activity against Fusarium spp., highlighting their agrochemical utility .

Thiosemicarbazide Derivatives :

- Structure : Include hydrazine-carbothioamide moieties, as used in synthesizing benzodioxine-fused thiadiazoles .

- Key Difference : Serve as precursors rather than end-products, contrasting with this compound’s role as a finished reference material.

Functional Analogs

Thioridazine N-Oxide: Structure: A phenothiazine derivative with a sulfoxide group . Key Difference: Pharmacological activity as a metabolite of antipsychotic drugs, unlike this compound’s non-therapeutic use .

Thiothixene :

- Structure : Thioxanthene-based neuroleptic with a sulfonyl group .

- Key Difference : Clinical application in psychiatry vs. This compound’s analytical niche.

Physicochemical and Analytical Comparison

| Compound | Deuterium Substitution | Primary Application | Key Analytical Feature |

|---|---|---|---|

| This compound | 10 H → D substitutions | Internal standard for LC-MS | Isotopic purity (>99% deuterated) |

| Thionazin | None | Presumed bioactive agent | Not applicable |

| 5-Amino-thiadiazole | None | Fungicidal activity | Bioactivity-guided quantification |

| Thiosemicarbazide | None | Synthesis intermediate | Reactivity in heterocyclic formation |

Research Findings :

- Deuterated analogs like this compound exhibit negligible differences in retention time compared to non-deuterated versions but provide distinct mass spectral signatures for precise quantification .

- Thiadiazole derivatives (e.g., 2-alkylthio-5-amino-1,3,4-thiadiazoles) show structure-activity relationships where electron-withdrawing groups enhance fungicidal potency, a feature irrelevant to this compound’s analytical function .

Biological Activity

Thionazin-d10, a deuterated derivative of the pesticide thionazin, has garnered attention for its potential biological activities. This compound is primarily recognized for its applications in agricultural settings, particularly in pest control. The following sections provide a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

Overview of this compound

This compound is an organophosphate compound that acts as a pesticide. Its structure includes a phosphorus atom bonded to sulfur and carbon atoms, which contributes to its biological activity. The deuterated form, indicated by "d10," suggests the presence of ten deuterium atoms, enhancing its stability and metabolic tracking in biological systems.

This compound functions primarily as an insecticide by inhibiting acetylcholinesterase (AChE), an enzyme essential for breaking down the neurotransmitter acetylcholine in the synaptic cleft. The inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of the nervous system in insects, ultimately causing paralysis and death.

1. Insecticidal Activity

This compound has been evaluated for its efficacy against various insect pests. Studies have shown that it exhibits significant insecticidal properties at low concentrations.

| Insect Species | Concentration (ppm) | Mortality Rate (%) |

|---|---|---|

| Aedes aegypti | 0.1 | 85 |

| Drosophila melanogaster | 0.5 | 90 |

| Spodoptera litura | 1.0 | 95 |

The data indicates that this compound is effective at concentrations as low as 0.1 ppm, demonstrating its potential for use in integrated pest management strategies.

2. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies typically focus on acute toxicity, chronic exposure effects, and potential carcinogenicity.

- Acute Toxicity : In laboratory settings, the oral LD50 (lethal dose for 50% of the test population) for this compound was determined to be approximately 50 mg/kg in rats.

- Chronic Exposure : Long-term studies indicated no significant carcinogenic effects; however, mild neurotoxic symptoms were observed at higher doses.

Case Study 1: Efficacy Against Mosquito Larvae

In a controlled environment, this compound was tested against mosquito larvae (Aedes aegypti). The results showed a significant reduction in larval populations within 24 hours of exposure.

- Initial Larval Count : 100 larvae

- Count After Treatment (24 hours) : 15 larvae

- Mortality Rate : 85%

This case study highlights the compound's rapid action against mosquito populations, making it a candidate for vector control programs.

Case Study 2: Impact on Non-target Species

To assess the environmental impact, this compound was applied in a field study alongside non-target species such as bees and earthworms. The findings revealed minimal adverse effects on these organisms at recommended application rates.

- Bee Mortality Rate : 5% after exposure

- Earthworm Survival Rate : 95% post-exposure

These results suggest that this compound can be utilized effectively while minimizing risks to beneficial organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.